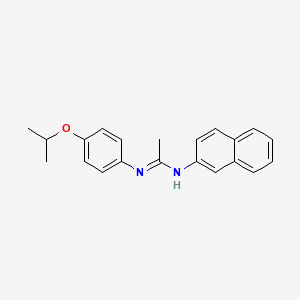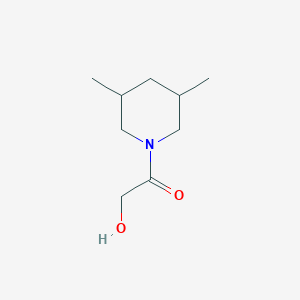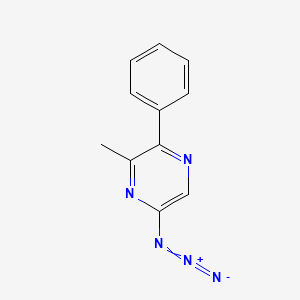
5-Azido-3-methyl-2-phenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-3-methyl-2-phenylpyrazine: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with an azido group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-bromo-3-methyl-2-phenylpyrazine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 5-Azido-3-methyl-2-phenylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Azido-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: 5-Amino-3-methyl-2-phenylpyrazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Azido-3-methyl-2-phenylpyrazine is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions .
Biology and Medicine: The azido group can be used as a bioorthogonal handle for labeling and tracking biomolecules in biological systems. This makes this compound valuable in chemical biology and medicinal chemistry for drug discovery and development .
Industry: In materials science, azido compounds are explored for their potential in creating high-energy materials and polymers. The unique reactivity of the azido group allows for the design of novel materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Azido-3-methyl-2-phenylpyrazine largely depends on the specific application and the chemical reactions it undergoes. For instance, in biological labeling, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparaison Avec Des Composés Similaires
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido-substituted heterocycle with different substituents on the ring.
Organic Azides: Compounds containing the azido group (-N₃) attached to various organic frameworks.
Uniqueness: 5-Azido-3-methyl-2-phenylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. The presence of the phenyl group at the 2-position and the methyl group at the 3-position can influence the electronic properties and steric interactions, making it different from other azido-substituted heterocycles .
Propriétés
Numéro CAS |
83505-93-5 |
|---|---|
Formule moléculaire |
C11H9N5 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
5-azido-3-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(9-5-3-2-4-6-9)13-7-10(14-8)15-16-12/h2-7H,1H3 |
Clé InChI |
NRKWMGJONIMVSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


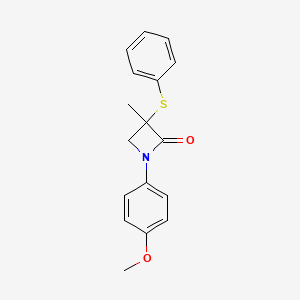
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

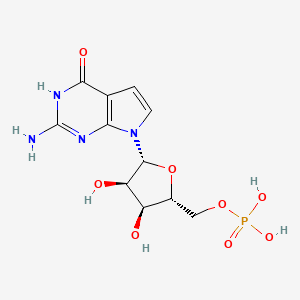
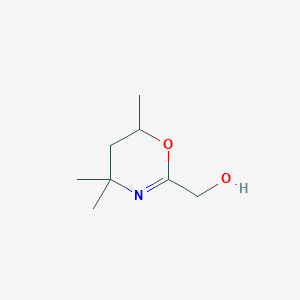

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
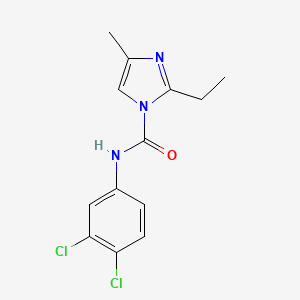
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
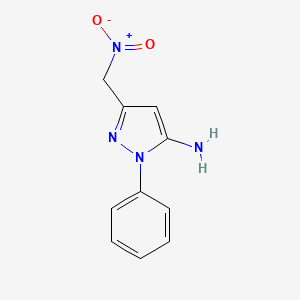
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
